molecular formula C18H19NO2S2 B009987 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate CAS No. 106128-43-2

3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate

Cat. No. B009987
M. Wt: 345.5 g/mol
InChI Key: KJEALDFPZYBTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate, also known as Furamist, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and other parts of the nervous system. Furamist has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism Of Action

3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate exerts its effects through the activation of the CB1 and CB2 cannabinoid receptors, which are coupled to G proteins. This results in the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate also acts as a positive allosteric modulator of the CB1 receptor, enhancing the activity of endocannabinoids such as anandamide.

Biochemical And Physiological Effects

3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce hypothermia, reduce locomotor activity, and impair memory consolidation. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of using 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is its potential for off-target effects, as it has been shown to interact with other receptors such as the serotonin and dopamine receptors.

Future Directions

There are several potential future directions for research involving 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate. One area of interest is the development of novel therapeutics for the treatment of pain and inflammation. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate and other synthetic cannabinoids have shown promise in preclinical models, and further research is needed to determine their efficacy and safety in humans. Another area of interest is the role of the endocannabinoid system in psychiatric disorders such as depression and anxiety. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Finally, there is a need for further research into the potential long-term effects of synthetic cannabinoids on the brain and other organs, as their use has been associated with adverse health outcomes in some cases.

Synthesis Methods

The synthesis method of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate involves the reaction of 2-furylacrylic acid with thionyl chloride to form 2-furylacryloyl chloride, which is then reacted with diethylamine and carbon disulfide to produce the final product. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been used in various scientific research studies, primarily in the field of neuroscience. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of various physiological processes such as pain perception, appetite, and mood. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has also been used in studies related to drug addiction and withdrawal, as it has been shown to modulate the activity of the dopamine reward system.

properties

CAS RN

106128-43-2

Product Name

3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate

Molecular Formula

C18H19NO2S2

Molecular Weight

345.5 g/mol

IUPAC Name

[(E)-3-(furan-2-yl)-3-oxo-1-phenylprop-1-enyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C18H19NO2S2/c1-3-19(4-2)18(22)23-17(14-9-6-5-7-10-14)13-15(20)16-11-8-12-21-16/h5-13H,3-4H2,1-2H3/b17-13+

InChI Key

KJEALDFPZYBTQY-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C(=S)S/C(=C/C(=O)C1=CC=CO1)/C2=CC=CC=C2

SMILES

CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2

synonyms

N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide

Origin of Product

United States

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